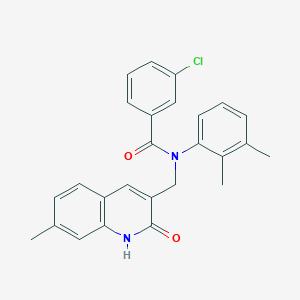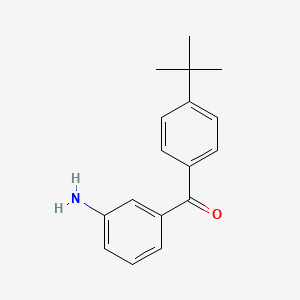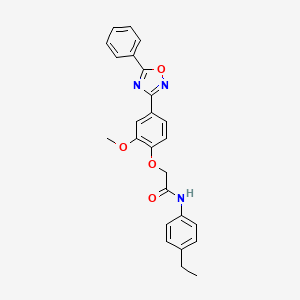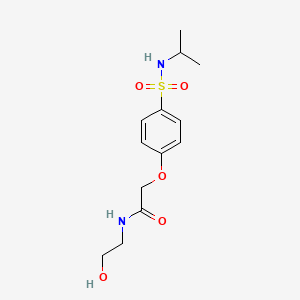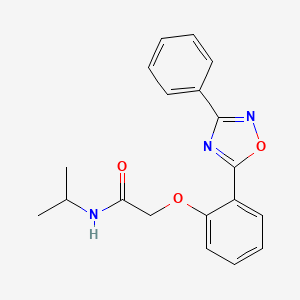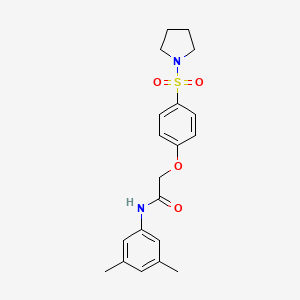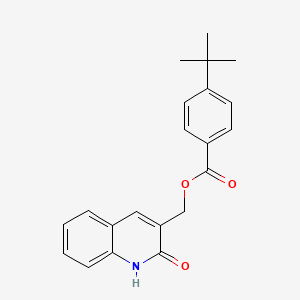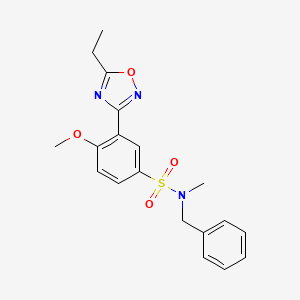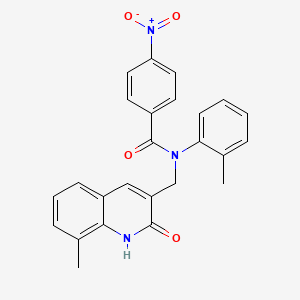
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by the pharmaceutical company Helsinn Healthcare, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves the inhibition of topoisomerase I, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the replication of cancer cells and viral particles. The inhibition of topoisomerase I leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In viral infections, this compound has been shown to inhibit viral replication and reduce the viral load in infected cells. The toxicity and pharmacokinetics of this compound have also been studied, and it has been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide in lab experiments include its high potency and specificity for topoisomerase I, its low toxicity, and its ability to inhibit the growth of various cancer cell lines and viral particles. The limitations include the need for optimization of the synthesis method to increase yield and purity, the need for further studies to determine the optimal dosage and treatment regimen, and the need for further studies to determine the potential side effects of long-term use.
Future Directions
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. One direction is the optimization of the synthesis method to increase yield and purity. Another direction is the further study of the optimal dosage and treatment regimen for different types of cancer and viral infections. Additionally, the potential side effects of long-term use need to be studied. The use of this compound in combination with other anti-cancer drugs or antiviral agents also needs to be explored. Finally, the potential use of this compound in other diseases, such as autoimmune disorders, should be investigated.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and potassium cyanide to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride and o-toluidine to form the final product, this compound. The synthesis method has been optimized over the years to increase the yield and purity of the final product.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and cell division. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer properties, this compound has been studied for its potential use in the treatment of viral infections, such as hepatitis B and C.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-3-4-9-22(16)27(25(30)18-10-12-21(13-11-18)28(31)32)15-20-14-19-8-5-7-17(2)23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMCGXWUPKVYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

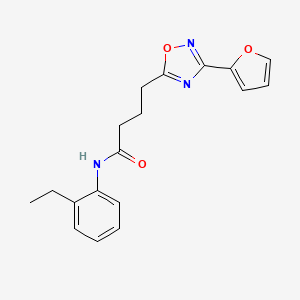
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)


